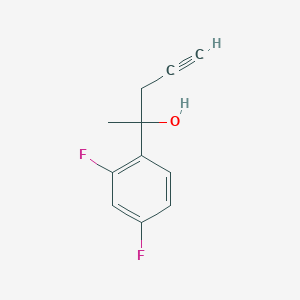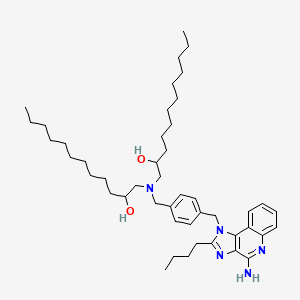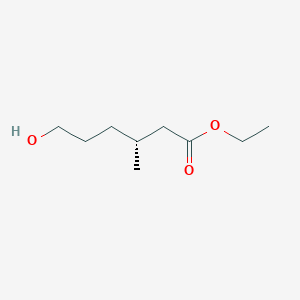
Thp-peg10-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thp-peg10-OH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thp-peg10-OH is synthesized through a series of polyethylene glycol (PEG) chain extensions and functional group modifications. The process typically involves the reaction of tetrahydropyranyl-protected polyethylene glycol with ethylene oxide under controlled conditions to achieve the desired chain length and functionality .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as column chromatography and crystallization to achieve high purity levels required for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Thp-peg10-OH primarily undergoes substitution reactions where the hydroxyl group can be replaced by other functional groups to form various derivatives. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions include various functionalized polyethylene glycol derivatives, which can be further used in the synthesis of complex molecules like PROTACs .
Aplicaciones Científicas De Investigación
Thp-peg10-OH is widely used in scientific research, particularly in the development of targeted therapy drugs. It serves as a linker in PROTACs, which are designed to selectively degrade target proteins involved in various diseases, including cancer . Additionally, it is used in the study of protein-protein interactions and the development of novel therapeutic strategies .
Mecanismo De Acción
Thp-peg10-OH functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol-based linkers: These include other PEG-based linkers used in PROTAC synthesis, such as PEG4-OH and PEG8-OH.
Alkyl-chain linkers: These linkers have similar applications but differ in their chemical structure and properties.
Uniqueness
Thp-peg10-OH is unique due to its specific structure, which provides optimal flexibility and stability for PROTAC synthesis. Its tetrahydropyranyl protection enhances its reactivity and compatibility with various chemical reactions, making it a preferred choice for researchers .
Propiedades
Número CAS |
42607-90-9 |
|---|---|
Fórmula molecular |
C25H50O12 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H50O12/c26-4-6-27-7-8-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-37-25-3-1-2-5-36-25/h25-26H,1-24H2 |
Clave InChI |
KBKRADAZDQNCLS-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
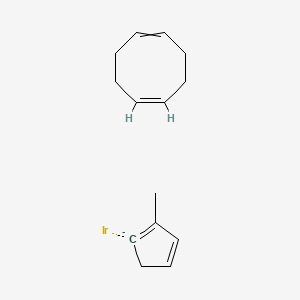

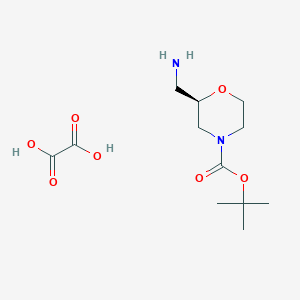
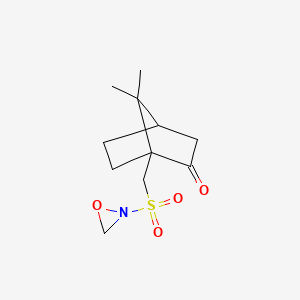
![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
